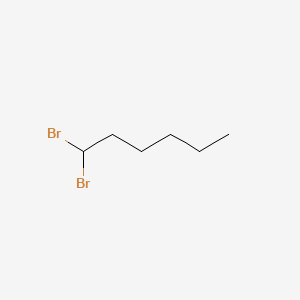
1,1-Dibromohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromohexane is a useful research compound. Its molecular formula is C6H12Br2 and its molecular weight is 243.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
1,1-Dibromohexane is extensively used as a building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups into organic molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
- Case Study : A study demonstrated the use of this compound in synthesizing complex organic compounds through multi-step reactions involving nucleophilic substitutions with amines and alcohols .
Polymer Chemistry
In polymer chemistry, this compound acts as a crosslinking agent. Its structure allows it to form covalent bonds with polymer chains, enhancing the mechanical properties and thermal stability of polymer materials.
- Case Study : Research indicated that incorporating this compound into polymer matrices significantly improved tensile strength and durability compared to polymers without crosslinking agents .
Material Science
This compound is also utilized in material science for producing flame retardants and plasticizers. Its brominated structure contributes to the flame-resistant properties of materials.
- Application Example : The integration of this compound into various polymer formulations has been shown to enhance fire resistance while maintaining flexibility .
Reaction Pathways
-
Nucleophilic Substitution :
R Br+Nu−→R Nu+Br−
-
Elimination Reaction :
R Br+Base→R R+Br−+H
Toxicological Profile
While this compound has valuable applications, it also poses certain health risks. Studies have shown that exposure can lead to skin and eye irritation, respiratory issues, and potential carcinogenic effects.
Health Risks
- Skin Irritation : Direct contact can cause irritation.
- Respiratory Issues : Inhalation may lead to respiratory distress.
- Carcinogenic Potential : Some studies suggest long-term exposure could be linked to cancer risk .
Environmental Impact
The environmental implications of using this compound are significant due to its potential persistence in ecosystems and toxicity to aquatic life. Its halogenated structure may enhance bioaccumulation in organisms.
Ecotoxicological Studies
Research indicates that halogenated compounds like this compound can adversely affect aquatic ecosystems by disrupting endocrine functions in fish and other aquatic organisms .
Propiedades
Número CAS |
58133-26-9 |
|---|---|
Fórmula molecular |
C6H12Br2 |
Peso molecular |
243.97 g/mol |
Nombre IUPAC |
1,1-dibromohexane |
InChI |
InChI=1S/C6H12Br2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |
Clave InChI |
SAWCWRKKWROPRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















